molecular formula C11H13NO B3075406 1H-Indole-4-methanol, 1-ethyl- CAS No. 1030425-05-8

1H-Indole-4-methanol, 1-ethyl-

Cat. No.: B3075406
CAS No.: 1030425-05-8
M. Wt: 175.23 g/mol
InChI Key: YICGYMHMOGVPNK-UHFFFAOYSA-N
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Description

1H-Indole-4-methanol, 1-ethyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The compound “1H-Indole-4-methanol, 1-ethyl-”, also known as “(1-ethyl-1H-indol-4-yl)methanol”, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit the growth of pathogens, reduce inflammation, or modulate other biological processes.

Biochemical Pathways

Indole itself is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is involved in various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.

Preparation Methods

The synthesis of indole derivatives, including 1H-Indole-4-methanol, 1-ethyl-, can be achieved through several methods. Some of the classical synthesis methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of the desired compound .

Comparison with Similar Compounds

1H-Indole-4-methanol, 1-ethyl- can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

The uniqueness of 1H-Indole-4-methanol, 1-ethyl- lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.

Properties

IUPAC Name

(1-ethylindol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICGYMHMOGVPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaBH4 (49.8 mg, 1.32 mmol, Eq: 0.3) was added to a solution of 1-ethyl-1H-indole-4-carbaldehyde (800 mg, 4.39 mmol, Eq: 1.00) in EtOH (30 mL) and DCM (15 mL) at 0° C. and the mixture was warmed to RT and stirred overnight. The mixture concentrated to remove DCM and the resulting mixture diluted with NH4Cl, extracted with DCM and concentrated. The residue was purified by silica gel chromatography to give the title compound (700 mg, 91%) as a yellow oil.
Name
Quantity
49.8 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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